Magnesium 2-methylpropanolate Magnesium 2-methylpropanolate
Brand Name: Vulcanchem
CAS No.: 39950-77-1
VCID: VC16980477
InChI: InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2
SMILES:
Molecular Formula: C8H18MgO2
Molecular Weight: 170.53 g/mol

Magnesium 2-methylpropanolate

CAS No.: 39950-77-1

Cat. No.: VC16980477

Molecular Formula: C8H18MgO2

Molecular Weight: 170.53 g/mol

* For research use only. Not for human or veterinary use.

Magnesium 2-methylpropanolate - 39950-77-1

Specification

CAS No. 39950-77-1
Molecular Formula C8H18MgO2
Molecular Weight 170.53 g/mol
IUPAC Name magnesium;2-methylpropan-1-olate
Standard InChI InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2
Standard InChI Key XQKMTQDVCPIKBV-UHFFFAOYSA-N
Canonical SMILES CC(C)C[O-].CC(C)C[O-].[Mg+2]

Introduction

Synthesis and Stability

Historical Synthesis Methods

The earliest synthesis of magnesium 2-methylpropanolate was reported by Noller and White in 1937, involving the reaction of magnesium metal with tert-butyl halides in anhydrous ether . This method mirrors traditional Grignard reagent preparation but requires stringent exclusion of moisture and oxygen to prevent decomposition. Later refinements by Richey and DeStephano (1990) utilized transmetallation reactions between magnesium and preformed organolithium or organozinc compounds, achieving higher yields and purity .

Modern Synthetic Approaches

Tuulmets et al. (1996) advanced the field by employing catalytic protocols using transition metals to activate magnesium surfaces, significantly reducing reaction times . A representative procedure involves:

  • Combining magnesium turnings with tert-butyl chloride in tetrahydrofuran (THF) under nitrogen.

  • Initiating the reaction with a small amount of iodine to cleave the magnesium oxide layer.

  • Refluxing the mixture until the magnesium is fully consumed, yielding a grayish suspension of the target compound .

The compound’s instability in protic solvents and acidic conditions necessitates storage under inert atmospheres at low temperatures (-20°C). Decomposition pathways include protonolysis to release isobutane and magnesium hydroxide, rendering it unsuitable for aqueous-phase reactions .

Physicochemical Properties

Available data on magnesium 2-methylpropanolate’s physical properties remain sparse, as highlighted in Table 1.

Table 1: Key Physicochemical Properties of Magnesium 2-Methylpropanolate

PropertyValue
Molecular FormulaC8H18Mg\text{C}_8\text{H}_{18}\text{Mg}
Molecular Weight138.534 g/mol
Exact Mass138.126 g/mol
LogP3.24
StabilityAir- and moisture-sensitive

The absence of reported melting and boiling points reflects its tendency to decompose before undergoing phase transitions. Spectroscopic characterization, including 1H ^1\text{H}-NMR and mass spectrometry, confirms the integrity of the tert-butyl groups and the absence of residual solvents .

Reactivity and Mechanistic Insights

Nucleophilic Alkylation

Magnesium 2-methylpropanolate acts as a strong nucleophile, transferring tert-butyl groups to electrophilic substrates. For example, in reactions with carbonyl compounds (e.g., ketones or esters), it delivers the tert-butyl anion, forming tertiary alcohols upon hydrolysis . This reactivity parallels conventional Grignard reagents but with diminished efficiency due to steric effects.

Base-Mediated Eliminations

The compound’s strong basicity (pKa50\text{p}K_a \approx 50) enables deprotonation of weakly acidic C-H bonds. In a study by Richey and DeStephano (1990), it facilitated the elimination of β-hydrogens from alkyl halides, generating alkenes with high stereoselectivity . Such reactions are invaluable in constructing complex alkenes for pharmaceutical intermediates.

Coordination Chemistry

Magnesium 2-methylpropanolate participates in ligand-exchange reactions with transition metals, forming heterobimetallic complexes. These complexes exhibit enhanced catalytic activity in polymerization reactions, as demonstrated in Tuulmets et al. (1996) .

Applications in Organic Synthesis

Synthesis of Branched Alkanes

The steric profile of the tert-butyl group makes magnesium 2-methylpropanolate ideal for synthesizing highly branched hydrocarbons. For instance, its reaction with primary alkyl halides yields neopentane derivatives, which are critical in fuel additive research .

Material Science

The compound’s ability to generate clean tert-butyl radicals under UV irradiation has been exploited in polymer cross-linking, enhancing the thermal stability of polyethylene and polypropylene .

Challenges and Limitations

Limited Solubility

While soluble in ethers and hydrocarbons, its insolubility in polar aprotic solvents (e.g., DMF or DMSO) restricts its use in heterogeneous reaction systems .

Cost and Scalability

The high cost of tert-butyl halides and the need for anhydrous conditions make large-scale synthesis economically challenging. Industrial applications remain niche, confined to high-value specialty chemicals .

Future Directions

Development of Stabilized Formulations

Encapsulation within ionic liquids or polymer matrices could mitigate stability issues, enabling broader application in mainstream synthesis.

Catalytic Recycling

Designing catalysts that regenerate magnesium 2-methylpropanolate in situ would reduce reliance on stoichiometric reagents, aligning with green chemistry principles.

Exploration of Biological Activity

Though currently unexplored, the compound’s magnesium core and organic ligands warrant investigation into potential antimicrobial or anti-inflammatory properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator